

4-Aminopyridine-3-carboxylic acid ethyl ester chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Aminopyridine-3-carboxylic acid ethyl ester

Cat. No.: B096050

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **4-Aminopyridine-3-carboxylic acid ethyl ester**

Introduction: A Versatile Heterocyclic Scaffold

4-Aminopyridine-3-carboxylic acid ethyl ester, also known by its systematic name Ethyl 4-aminonicotinate, is a substituted pyridine derivative that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its structure incorporates a pyridine ring, a primary aromatic amine, and an ethyl ester functional group. This unique combination of features imparts a versatile reactivity profile, making it a valuable intermediate for the synthesis of complex molecular architectures.

The strategic placement of the amino and carboxylate groups on the pyridine core allows for a wide range of chemical transformations. This compound is particularly significant in the development of novel therapeutic agents, especially those targeting the central nervous system, drawing from the established neurological activity of related aminopyridines.^{[1][2][3]} As a stable, crystalline solid, it is amenable to various reaction conditions, solidifying its role as a staple reagent for researchers and drug development professionals.^[4]

Caption: Structure of **4-Aminopyridine-3-carboxylic acid ethyl ester**.

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its application in experimental work. The properties of **4-Aminopyridine-3-carboxylic acid ethyl ester** are dictated by the interplay of its constituent functional groups. The aromatic pyridine ring provides a rigid scaffold, while the amino group's ability to form hydrogen bonds influences its melting point and solubility.^[4] The ethyl ester group contributes to its solubility in organic solvents.

Property	Value
CAS Number	16952-66-2 ^[5]
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂ ^[6]
Molar Mass	166.18 g/mol ^[6]
Appearance	Solid / Crystalline Powder
Melting Point	170-175 °C ^[6]
Boiling Point (Predicted)	304.0 ± 22.0 °C ^[6]
Density (Predicted)	1.192 ± 0.06 g/cm ³ ^[6]
Solubility	Soluble in polar organic solvents; low solubility in water. ^[7]
pKa (Predicted)	4.13 ± 0.18 ^[6]

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected spectral characteristics for **4-Aminopyridine-3-carboxylic acid ethyl ester**.

¹H NMR Spectroscopy

In a ¹H NMR spectrum, the protons on the pyridine ring are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). The amino (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent. The ethyl ester group will give rise to two distinct signals: a quartet for the methylene protons (-CH₂) adjacent to the oxygen

atom (around δ 4.0-4.5 ppm) and a triplet for the terminal methyl protons (-CH₃) (around δ 1.2-1.5 ppm). Protons alpha to a carbonyl group typically resonate in the δ 2.0-3.0 ppm region.[8]

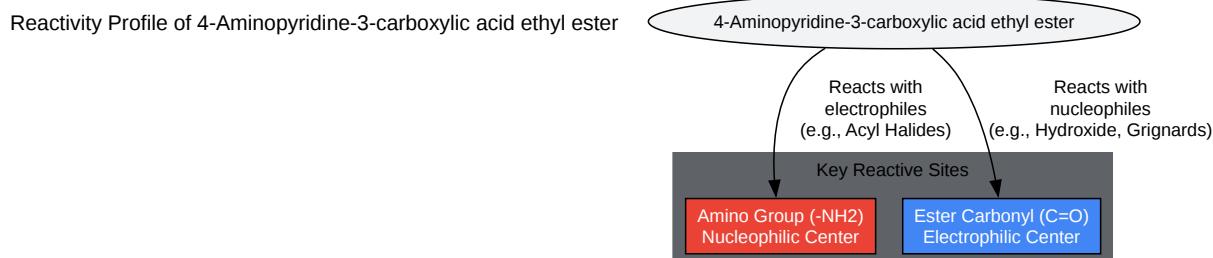
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a characteristic signal for the ester carbonyl carbon in the downfield region of δ 160-185 ppm.[9] The sp²-hybridized carbons of the pyridine ring will appear between δ 120-160 ppm. The methylene carbon (-CH₂) of the ethyl group is expected around δ 60-70 ppm, while the methyl carbon (-CH₃) will be found in the upfield region, typically below δ 20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key absorption bands include:

- N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
- C=O Stretching: A strong, sharp absorption band around 1735-1750 cm⁻¹ for the ester carbonyl.[9] Conjugation with the aromatic ring may slightly lower this frequency.
- C-O Stretching: Strong absorptions in the 1150-1250 cm⁻¹ range corresponding to the C-O single bonds of the ester.[8]
- C=C and C=N Stretching: Absorptions in the 1450-1600 cm⁻¹ region from the pyridine ring.


Mass Spectrometry

In mass spectrometry, a primary fragmentation pathway for esters involves the cleavage of the C-O bond to form a stable acylium ion (R-CO⁺).[8] Therefore, a prominent peak corresponding to the loss of the ethoxy group (-OCH₂CH₃) would be expected. The molecular ion peak (M⁺) should also be observable.

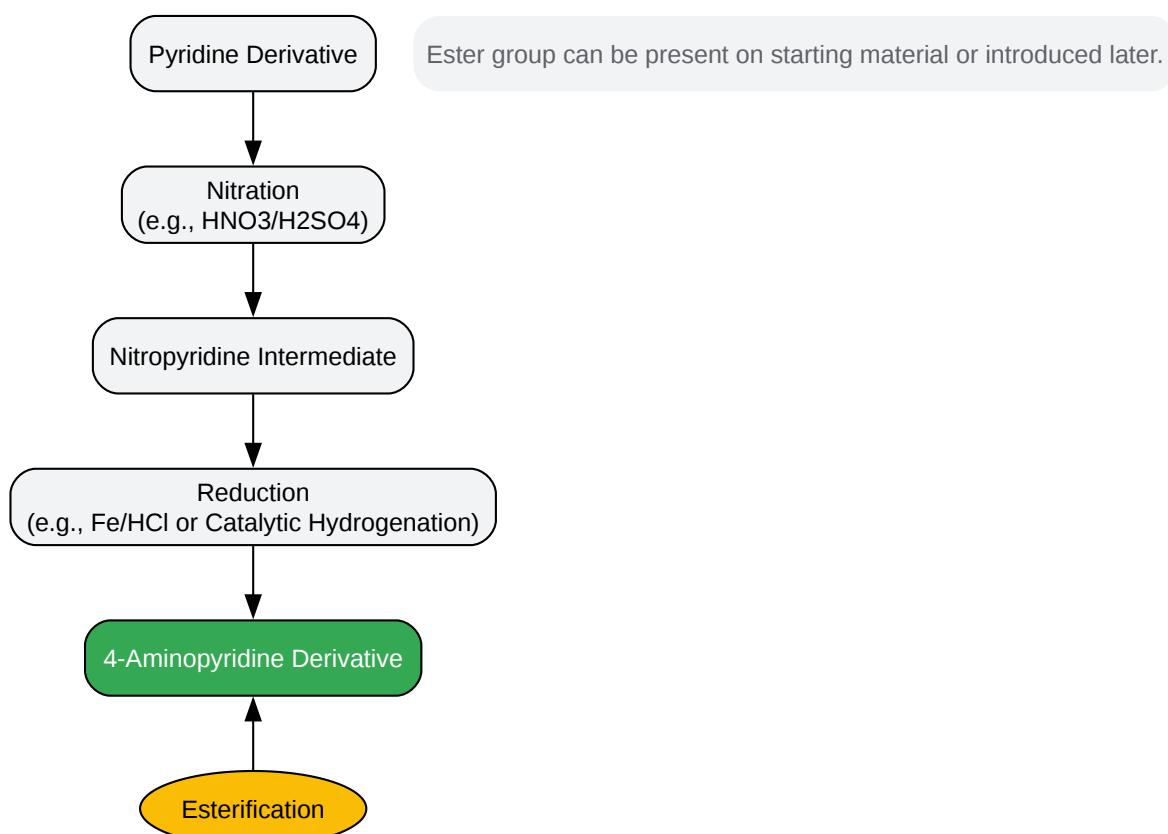
Chemical Reactivity and Synthesis Reactivity Analysis

The reactivity of **4-Aminopyridine-3-carboxylic acid ethyl ester** is governed by its three main components: the nucleophilic amino group, the electrophilic ester carbonyl carbon, and the pyridine ring.

- Nucleophilic Site: The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, readily participating in reactions such as acylation and alkylation.
- Electrophilic Site: The carbonyl carbon of the ester is electron-deficient due to the electronegativity of the adjacent oxygen atoms, making it susceptible to attack by nucleophiles.[\[10\]](#)
- Pyridine Ring: The electron-donating amino group activates the pyridine ring towards electrophilic substitution, while the electron-withdrawing ester group deactivates it. The interplay of these effects directs the regioselectivity of further substitutions.

[Click to download full resolution via product page](#)

Caption: Key reactive sites on the molecule.


Key Synthetic Transformations

- Reactions at the Amino Group: The primary amine can be readily acylated using acyl chlorides or anhydrides to form amides.[\[11\]](#) It can also undergo N-alkylation or be converted into a diazonium salt for subsequent Sandmeyer-type reactions.

- Reactions at the Ester Group: The ester is susceptible to hydrolysis under acidic or basic conditions (saponification) to yield the corresponding 4-aminopyridine-3-carboxylic acid. It can also undergo transesterification in the presence of another alcohol or be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.

General Synthesis Pathway

The synthesis of aminopyridines often involves a multi-step sequence starting from a simpler pyridine precursor. A common strategy is the nitration of a pyridine N-oxide, followed by the reduction of the nitro group to an amine. The ester functionality can be introduced either before or after the formation of the amino group.

[Click to download full resolution via product page](#)

Caption: A generalized synthesis workflow for aminopyridines.

Applications in Research and Development

4-Aminopyridine-3-carboxylic acid ethyl ester is not typically an end-product but rather a versatile intermediate.^[7] Its primary value lies in its use as a scaffold for constructing more complex, biologically active molecules.

- Medicinal Chemistry: The aminopyridine core is a "privileged scaffold" found in numerous pharmaceuticals. Derivatives are investigated for a range of therapeutic targets, including kinases and enzymes involved in neurological diseases.^{[1][12]} The parent compound, 4-aminopyridine, is an approved drug for improving walking in patients with multiple sclerosis, highlighting the pharmacological relevance of this structural class.^[2]
- Organic Synthesis: It serves as a starting material for creating fused heterocyclic systems, such as imidazopyridines, which also exhibit a broad spectrum of biological activities.^[12]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling **4-Aminopyridine-3-carboxylic acid ethyl ester**.

- Hazards: The compound is irritating to the eyes, respiratory system, and skin.^{[6][7]} Ingestion may be harmful.
- Personal Protective Equipment (PPE): Always wear suitable protective clothing, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.^[13] Work should be conducted in a well-ventilated area or a chemical fume hood.
- Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.^[13] Keep away from strong oxidizing agents, acids, and bases.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

4-Aminopyridine-3-carboxylic acid ethyl ester is a compound of significant utility for the research scientist. Its well-defined physicochemical properties, predictable spectroscopic profile, and versatile reactivity make it an invaluable tool in the synthesis of novel compounds. Its structural relationship to known bioactive molecules underscores its importance as a building block in the ongoing quest for new and improved pharmaceuticals. A thorough understanding of its chemical nature is paramount for its safe and effective application in the laboratory.

References

- ChemBK. (2024, April 9). ETHYL 3-AMINOPYRIDINE-4-CARBOXYLATE.
- ChemBK. (2024, April 9). 4-AMINOPYRIDINE-3-CARBOXYLIC ACID METHYL ESTER.
- Pipzine Chemicals. (n.d.). 4-Aminopyridine-3-carboxylic Acid Supplier China | CAS 74135-10-7.
- PubChem. (n.d.). 4-Aminopyridine.
- Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Aminopyridine-2-carboxylic Acid in Modern Chemical Synthesis.
- Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
- Khan Academy. (n.d.). Reactivity of carboxylic acid derivatives.
- Chemistry LibreTexts. (2024, February 22). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives.
- Arnaudov, M. G., et al. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry.
- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.
- Michigan State University. (n.d.). Derivatives of Carboxylic Acids.
- ACS Omega. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbino.com]
- 4. CAS 773140-43-5: ethyl 4-aminopyridine-2-carboxylate [cymitquimica.com]
- 5. 4-AMINOPYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER CAS#: 16952-66-2 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. chembk.com [chembk.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 10. Khan Academy [khanacademy.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4-Aminopyridine-3-carboxylic acid ethyl ester chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b096050#4-aminopyridine-3-carboxylic-acid-ethyl-ester-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com